molecular formula C29H44O9 B12298789 Card-20(22)-enolide,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-11,14-dihydroxy-, (3b,5b,11a)-

Card-20(22)-enolide,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-11,14-dihydroxy-, (3b,5b,11a)-

Cat. No.: B12298789
M. Wt: 536.7 g/mol
InChI Key: HFMLTKBZNAPPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Card-20(22)-enolide,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-11,14-dihydroxy-, (3b,5b,11a)- is a complex organic compound known for its significant biological activities. It is a type of cardenolide glycoside, which are compounds commonly found in plants and known for their potent effects on the cardiovascular system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Card-20(22)-enolide,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-11,14-dihydroxy-, (3b,5b,11a)- involves multiple steps, starting from simpler steroidal precursors. The key steps include glycosylation reactions where the mannopyranosyl group is attached to the steroid core. Typical reaction conditions involve the use of glycosyl donors and acceptors in the presence of catalysts like Lewis acids .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources, such as plants that naturally produce cardenolides. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Card-20(22)-enolide,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-11,14-dihydroxy-, (3b,5b,11a)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols .

Scientific Research Applications

Card-20(22)-enolide,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-11,14-dihydroxy-, (3b,5b,11a)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Card-20(22)-enolide,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-11,14-dihydroxy-, (3b,5b,11a)- involves its interaction with the sodium-potassium ATPase pump in cardiac cells. By inhibiting this pump, the compound increases intracellular calcium levels, leading to stronger cardiac muscle contractions. This mechanism is similar to that of other cardiac glycosides .

Properties

IUPAC Name

3-[11,14-dihydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O9/c1-14-23(32)24(33)25(34)26(37-14)38-17-6-8-27(2)16(11-17)4-5-19-22(27)20(30)12-28(3)18(7-9-29(19,28)35)15-10-21(31)36-13-15/h10,14,16-20,22-26,30,32-35H,4-9,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMLTKBZNAPPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864780
Record name 3-[(6-Deoxyhexopyranosyl)oxy]-11,14-dihydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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